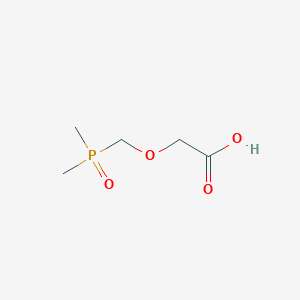

(4-(Trifluoromethyl)oxazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

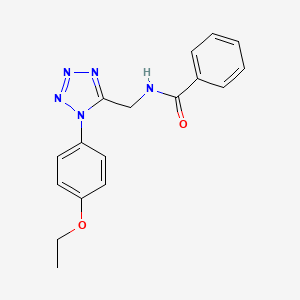

“(4-(Trifluoromethyl)oxazol-5-yl)methanol” is a chemical compound with the molecular formula C5H4F3NO2 . It is used in scientific research and has applications in areas such as drug discovery, material synthesis, and chemical biology.

Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and a trifluoromethyl group attached to the 4-position of the oxazole ring .Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 167.09 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Organic Synthesis and Catalysis

- Catalytic Applications : A study demonstrated the use of tris(triazolyl)methanol ligands in forming stable complexes that catalyze Huisgen 1,3-dipolar cycloadditions, highlighting their efficiency in organic synthesis under water or neat conditions with low catalyst loadings and room temperature operations (Ozcubukcu et al., 2009). Additionally, the synthesis and catalytic applications of C3-symmetric tris(triazolyl)methanol ligands have been compiled, emphasizing their value in transition metal-mediated reactions (Etayo et al., 2016).

Corrosion Inhibition

- Protection of Metals : Research into 1,2,3-Triazole derivatives, including methanol derivatives, as corrosion inhibitors for mild steel in acidic medium, has shown that these compounds can significantly reduce corrosion rates, emphasizing the role of computational chemistry in understanding their effectiveness (Ma et al., 2017).

Materials Science

- Methanol Sensing Technology : A study developed a highly sensitive and selective methanol gas sensor based on Y2O3 multishelled hollow structures, highlighting its potential application in environmental monitoring and healthcare due to its ultrasensitive detection limit and high catalytic activity toward methanol oxidation (Zheng et al., 2019).

Environmental and Energy Applications

- Methanol as a Renewable Feedstock : Advances in methanol production and utilization, particularly for hydrogen generation via membrane reactor technology, have been discussed, underscoring methanol's role as a sustainable feedstock for obtaining complex chemical compounds and its importance in reducing CO2 emissions (Dalena et al., 2018).

Spectroscopy and Molecular Studies

- Solvatochromic Studies : Investigations into carbanion monosubstituted derivatives in binary hydroxyl solvent mixtures have provided insights into the role of solvent interactions in spectral shifts, contributing to a deeper understanding of molecular dynamics in various solvent environments (Dorohoi et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking, or smoking when using this product (P270) .

Properties

IUPAC Name |

[4-(trifluoromethyl)-1,3-oxazol-5-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNDWSTXFINVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B2722701.png)

![5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2722702.png)

![N-[4-[[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2722704.png)

![5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2722709.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2722711.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B2722712.png)

![(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2722718.png)

![1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2722719.png)